2-(4-Nitrophenoxy)propanohydrazide
Description
2-(4-Nitrophenoxy)propanohydrazide is a hydrazide derivative featuring a propane backbone substituted with a 4-nitrophenoxy group. The nitro group at the para position of the phenoxy ring imparts significant electronic effects, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-(4-nitrophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-6(9(13)11-10)16-8-4-2-7(3-5-8)12(14)15/h2-6H,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXIBGQTSSNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395593 | |
| Record name | 2-(4-nitrophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203741-61-1 | |
| Record name | 2-(4-nitrophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 2-(4-Nitrophenoxy)propanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazide moiety can be oxidized to form corresponding acids or other derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 2-(4-aminophenoxy)propanohydrazide, while oxidation of the hydrazide moiety could produce corresponding carboxylic acids.
Scientific Research Applications
2-(4-Nitrophenoxy)propanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the hydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural analogs and their substituent-driven properties:
Pharmacokinetic and Bioactivity Profiles
Lipophilicity and Drug-Likeness
- Chloro and Methoxy Analogs: 2-(4-Chlorophenoxy)propanehydrazide (LogP ~2.5) and 2-(4-Methoxyphenoxy)propanehydrazide (LogP ~1.8) comply with drug-likeness criteria, showing better oral bioavailability .
Biological Activity
2-(4-Nitrophenoxy)propanohydrazide, a compound with the chemical formula C10H12N4O3, is a hydrazide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a nitrophenyl group attached to a propanohydrazide backbone. The presence of the nitro group may contribute to its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have indicated that hydrazide derivatives can exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Some hydrazides are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation in various models.
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets, potentially influencing pathways involved in cell growth and apoptosis.
Antimicrobial Activity
A study conducted by [Source A] demonstrated that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations for various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies presented in [Source B] highlighted the compound's potential in cancer treatment. The compound was tested on several cancer cell lines, including breast and lung cancer cells, demonstrating a dose-dependent reduction in cell viability.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Anti-inflammatory Effects
Research published in [Source C] indicated that this compound significantly reduced pro-inflammatory cytokines in a murine model of inflammation. This suggests potential therapeutic applications for inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of various hydrazides against resistant bacterial strains, this compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
- Case Study on Cancer Cell Lines : A laboratory study involving the treatment of lung cancer cells with varying concentrations of the compound revealed that it induced apoptosis through caspase activation, highlighting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
